2-Aminobenzimidazole

説明

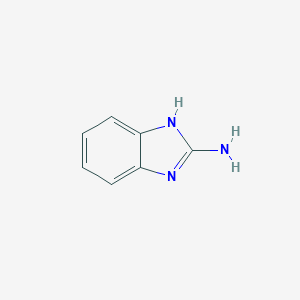

2-aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group. It has a role as a marine xenobiotic metabolite.

This compound has been reported in Euglena gracilis with data available.

structure in first source

metabolite of benomyl; RN given refers to parent cpd

Structure

3D Structure

特性

IUPAC Name |

1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYUFVNJZUSCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024465 | |

| Record name | 2-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plates (in water); white powder. (NTP, 1992) | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID49674502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

934-32-7 | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65DE7521V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

435 °F (NTP, 1992) | |

| Record name | 2-AMINOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Aminobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzimidazole (B67599) is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of a common and effective method for the synthesis of this compound, along with a comprehensive protocol for its characterization using modern analytical techniques. Detailed experimental procedures, tabulated quantitative data, and visual representations of the synthesis and characterization workflows are presented to facilitate its practical application in a research and development setting.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cyclization of o-phenylenediamine (B120857) with a cyanogen (B1215507) source. One of the well-established methods involves the reaction with cyanogen bromide. An alternative and often preferred method, due to the hazardous nature of cyanogen bromide, is the reaction with cyanamide (B42294) in the presence of a protonic acid. This guide will focus on the latter, providing a detailed protocol.

Synthesis Pathway

The synthesis proceeds via the reaction of o-phenylenediamine with cyanamide, which upon protonation and subsequent intramolecular cyclization, forms the this compound ring system.

Experimental Protocol: Synthesis from o-Phenylenediamine and Cyanamide

This protocol is adapted from established literature procedures for the synthesis of this compound.[1][2]

Materials:

-

o-Phenylenediamine

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol

-

Activated Charcoal

-

Distilled Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in distilled water (100 mL).

-

To this solution, add concentrated hydrochloric acid dropwise until the o-phenylenediamine is completely dissolved and the solution is acidic.

-

Slowly add a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold distilled water.

-

For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Determine the melting point and yield of the purified this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃ | [3][4] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Light yellow to cream or beige powder or flakes | |

| Melting Point | 226-230 °C | |

| Boiling Point | 368.9 ± 25.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in water | |

| pKa | 11.41 ± 0.10 (Predicted) |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the standard analytical techniques employed for this purpose.

Characterization Workflow

The general workflow for the characterization of the synthesized product involves a series of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on literature values.

3.2.1. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3480 - 3300 | N-H stretching (amine and imidazole) | |

| ~3050 | Aromatic C-H stretching | |

| 1640 - 1610 | N-H bending (scissoring) | |

| 1580 - 1450 | C=C and C=N stretching (aromatic ring) |

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~10.9 | singlet | 1H | Imidazole N-H | |

| 7.12 | doublet | 2H | Aromatic C-H (H4, H7) | |

| 6.86 | doublet | 2H | Aromatic C-H (H5, H6) | |

| 6.26 | broad singlet | 2H | Amine (-NH₂) |

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~155 | C2 (imidazole ring) | |

| ~138 | C3a, C7a (bridgehead) | |

| ~120 | C5, C6 (aromatic) | |

| ~113 | C4, C7 (aromatic) |

3.2.4. Mass Spectrometry

| m/z | Assignment | Reference(s) |

| 133.06 | [M]⁺ (Exact Mass) | |

| 134.07 | [M+H]⁺ |

Experimental Protocols for Characterization

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks corresponding to the functional groups present in this compound.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of this compound.

3.3.3. Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum to determine the molecular weight of the compound and compare it with the theoretical mass of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a crucial building block in drug discovery and development. The detailed protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers in the field of medicinal and organic chemistry. Adherence to these methodologies will ensure the reliable and reproducible synthesis and characterization of this important heterocyclic compound.

References

- 1. DE2214600A1 - 2-amino-benzimidazole - inter for pharmaceuticals, dyes and plant-protection agents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:934-32-7 | Chemsrc [chemsrc.com]

- 4. This compound | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Aminobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the ongoing research and development of novel therapeutics based on this versatile chemical core.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in tumorigenesis and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the half-maximal inhibitory concentration).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer Cells | - | [1] |

| 1,2,3-triazolyl linked 2-aryl benzimidazole (B57391) (10c) | Non-small cell lung cancer (A549) | 0.05 | [1] |

| 1,2,3-triazolyl linked 2-aryl benzimidazole (11f) | Non-small cell lung cancer (A549) | 0.07 | [1] |

| MS-247 | Various cancer cell lines | - | [1] |

| 2-aminobenzothiazole derivative 13 | HCT116 | 6.43 ± 0.72 | [2] |

| 2-aminobenzothiazole derivative 13 | A549 | 9.62 ± 1.14 | |

| 2-aminobenzothiazole derivative 13 | A375 | 8.07 ± 1.36 | |

| 2-aminobenzothiazole derivative 13 | Normal PBMCs | >300 | |

| 2-aminobenzothiazole derivative 24 | C6 rat glioma | 4.63 ± 0.85 | |

| 2-aminobenzothiazole derivative 24 | A549 human lung adenocarcinoma | 39.33 ± 4.04 | |

| 2-aminobenzothiazole derivative 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | |

| 2-aminobenzothiazole derivative 54 | MCF-7 | - | |

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 µg/mL | |

| Benzimidazole 2 | HCT-116 | 16.18 ± 3.85 µg/mL | |

| Benzimidazole 1 | HCT-116 | 28.54 ± 2.91 µg/mL | |

| Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 µg/mL | |

| Benzimidazole 1 | MCF-7 | 31.21 ± 4.49 µg/mL | |

| Benzimidazole 2 | MCF-7 | 29.29 ± 6.39 µg/mL |

Mechanisms of Anticancer Action & Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. A key mechanism involves the inhibition of various protein kinases that are dysregulated in cancer.

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively suppress the formation of new blood vessels that are essential for tumor growth and metastasis. Furthermore, some derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are crucial for cancer cell proliferation and survival. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis.

Caption: Inhibition of VEGFR-2 and EGFR signaling by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. This compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Lead 2-ABI adjuvant | Klebsiella pneumoniae 2146 (with clarithromycin) | 2 (at 30 µM adjuvant) | |

| Lead 2-ABI adjuvant | Acinetobacter baumannii 5075 (with clarithromycin) | 2 (at 5 µM adjuvant) | |

| 2-ABI derivative 2 | Mycobacterium smegmatis | MIC of 120-200 µM | |

| 2-ABI derivative 25 | Mycobacterium smegmatis | MIC of 100 µM | |

| Various 2-ABI derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | |

| Various 2-ABI derivatives | Fungal strains | Equivalent or greater potency than amphotericin B |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound derivatives are multifaceted. Some derivatives exhibit direct bactericidal or fungicidal activity, while others act as adjuvants, potentiating the efficacy of existing antibiotics against resistant bacteria. A notable mechanism is the inhibition of biofilm formation, a key virulence factor in many chronic infections. For Gram-negative bacteria, some derivatives are thought to interact with lipopolysaccharide (LPS) in the outer membrane, increasing its permeability to other antibiotics.

Caption: Antimicrobial mechanisms of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from one well to the next.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of great interest. This compound derivatives have shown potent anti-inflammatory properties in both in vitro and in vivo models.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against cyclooxygenase (COX) enzymes.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| B2 | - | Lower than ibuprofen | |

| B4 | - | Lower than ibuprofen | |

| B7 | - | Lower than ibuprofen | |

| B8 | - | Lower than ibuprofen | |

| BIZ-4 | COX-1 & COX-2 | <1mM | |

| This compound derivative | Bradykinin B1 receptor | 0.0003 | |

| 2-substituted N-benzyl benzimidazole | Bradykinin B1 receptor | 0.015 |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase-1 (COX-1) and COX-2, which are involved in the synthesis of prostaglandins. Additionally, these compounds can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

Caption: Anti-inflammatory mechanism via inhibition of NF-κB and COX pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Rats or mice

-

1% Carrageenan solution in saline

-

This compound derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antiviral Activity

This compound derivatives have demonstrated promising activity against a variety of DNA and RNA viruses, making them attractive candidates for the development of new antiviral therapies.

Quantitative Antiviral Data

The following table shows the half-maximal effective concentration (EC50) values of selected this compound derivatives against various viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Compound 4 | Adenovirus 5 | 5.9 | |

| Compound 4 | Herpesvirus 1 | 30 | |

| Compound 4 | Coxsackievirus B5 | 3.5 | |

| Compound 4 | Echovirus 7 | 5 | |

| Compound 1 | Zika virus (African strain) | 1.9 ± 1.0 | |

| Imidazole-based compound 5a | Influenza A virus | 0.3 | |

| Imidazole-based compound 5b | Influenza A virus | 0.4 | |

| Imidazole-coumarin conjugate 15d | Hepatitis C virus (HCV) | 5.1 | |

| 2-oxoimidazolidine derivative 31b | BK polyomavirus type 1 (BKPyV) | 5.4 | |

| 2-oxoimidazolidine derivative 31a | BK polyomavirus type 1 (BKPyV) | 5.5 | |

| Compound 4 | Influenza B virus | 0.29 | |

| Compound 4 | Respiratory Syncytial Virus (RSV) | 0.40 | |

| Compound 6 | Influenza B virus | 0.19 |

Mechanisms of Antiviral Action

The antiviral mechanisms of this compound derivatives can vary depending on the virus. A common mode of action is the inhibition of viral enzymes that are essential for replication, such as viral polymerases. For some RNA viruses, these compounds can act as non-nucleoside inhibitors of the RNA-dependent RNA polymerase (RdRp).

Caption: Inhibition of viral polymerase by this compound derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

96-well or 6-well plates

-

This compound derivatives

-

Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques).

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells, and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Caption: Workflow for the plaque reduction assay.

References

A Technical Guide to the Spectroscopic Analysis of 2-Aminobenzimidazole

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazole (B67599) (2-ABD) is a crucial heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making it a molecule of significant interest. Accurate structural elucidation and characterization are paramount for synthesis validation, quality control, and understanding structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to analyze this compound, complete with experimental protocols and integrated data workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the benzimidazole (B57391) ring.

Quantitative Data: UV-Vis Absorption

The electronic absorption spectra of this compound have been recorded in various solvents, showing distinct peaks corresponding to π→π* transitions.

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) | Reference |

| Water | 280 | 244 | 204 | [1] |

| Ethanol (B145695) | 283 | 243 | 212 | [1] |

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have also been performed, with calculated absorption maxima showing good agreement with experimental values[1]. The spectral behavior is also influenced by pH, with different protonated species exhibiting unique absorption characteristics[2].

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol (B129727). Perform serial dilutions to achieve a final concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline ("auto zero"). This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated if the concentration and cuvette path length are known.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Quantitative Data: Characteristic IR Vibrations

The IR spectrum of this compound shows key absorption bands that confirm the presence of its primary functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Description | Reference |

| ~3260 | N-H Stretch | Characteristic of imine formation in the protonated monocation. | [2] |

| 1618, 1536 | -NH₂ Scissoring | Confirms the presence of the primary amino group. | |

| 1462 | Aromatic C=C Stretch | Stretching of the benzene (B151609) ring. | |

| ~1537 | C=C Vibration | General C=C vibration within the structure. | |

| ~1454, ~1283 | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry, solid this compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, translucent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and annotate the key absorption bands and assign them to their corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds, providing information on the connectivity and chemical environment of atoms.

Quantitative Data: ¹H NMR Chemical Shifts

Proton NMR provides a map of the hydrogen atoms in the molecule.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| Aromatic (2H) | 7.116 | - | DMSO-d₆ | |

| Aromatic (2H) | 6.862 | - | DMSO-d₆ | |

| Amine/Amide (3H) | 6.26 | Broad Signal | DMSO-d₆ |

Note: The specific assignment of aromatic protons can be complex due to potential tautomerism and solvent effects. Advanced 2D NMR techniques may be required for unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a greater number of scans are required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum is then phased and baseline corrected. For ¹H NMR, signals are integrated to determine proton ratios.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. Fragmentation patterns can offer additional structural clues.

Quantitative Data: Mass Spectrometry

The molecular weight of this compound (C₇H₇N₃) is 133.15 g/mol .

| Ionization Mode | Observed m/z | Ion Type | Reference |

| ESI (Negative) | 132.0567 | [M-H]⁻ | |

| General | 133 | [M]⁺ or [M+H]⁺ |

Note: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. In positive ion mode, either the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is typically seen.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring the molecular ion is observed. If desired, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.

Integrated Spectroscopic Analysis and Workflows

The definitive characterization of this compound relies on the integration of data from all spectroscopic techniques. The workflow below illustrates the logical process of analysis, and the subsequent diagram shows how the data from each method contributes to the final structural confirmation.

References

A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole (B67599) scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this pivotal heterocyclic compound. We delve into the seminal synthetic methodologies, from the foundational cyclization reactions to modern, efficient protocols. A significant focus is placed on the elucidation of the diverse biological activities of this compound derivatives, with a particular emphasis on their well-established anthelmintic properties and their emergence as promising candidates in oncology, anti-inflammatory, and antimicrobial research. This guide aims to be a comprehensive resource, offering detailed experimental protocols for key historical syntheses, tabulated quantitative data for structure-activity relationship analysis, and visual representations of critical biological pathways and experimental workflows.

Discovery and Early History

The journey of benzimidazole (B57391) chemistry began in the late 19th century. While the parent benzimidazole was first synthesized by Hoebrecker in 1872, the introduction of the versatile 2-amino group marked a significant milestone in the development of this class of compounds. One of the earliest and most fundamental methods for the synthesis of 2-aminobenzimidazoles involves the reaction of ortho-phenylenediamine with cyanogen (B1215507) bromide. This reaction, a cornerstone of early benzimidazole chemistry, laid the groundwork for the exploration of a vast chemical space.

Another pioneering approach that emerged was the reaction of o-phenylenediamine (B120857) with cyanamide (B42294), offering an alternative route to the this compound core. These early synthetic endeavors, though rudimentary by modern standards, were instrumental in unlocking the therapeutic potential of this scaffold.

Foundational Synthetic Methodologies

The classical syntheses of 2-aminobenzimidazoles provided the fundamental blueprint for subsequent methodological advancements. Understanding these original protocols is crucial for appreciating the evolution of synthetic strategies in this field.

Synthesis from o-Phenylenediamine and Cyanogen Bromide

This method represents one of the most direct and historically significant routes to this compound. The reaction proceeds via a cyclization mechanism, forming the imidazole (B134444) ring fused to the benzene (B151609) core.

Experimental Protocol: Synthesis of this compound via Cyanogen Bromide

-

Reactants: o-Phenylenediamine, Cyanogen Bromide, Water.

-

Procedure: An aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide is prepared. The mixture is stirred at room temperature. The reaction progress can be monitored by the precipitation of this compound hydrobromide. Neutralization of the reaction mixture with a suitable base, such as ammonia, yields the free base of this compound. The product can then be purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for the Synthesis of this compound via Cyanogen Bromide

Caption: Synthesis of this compound from o-phenylenediamine and cyanogen bromide.

Synthesis from o-Phenylenediamine and Cyanamide

An alternative early method utilized cyanamide as the cyclizing agent in the presence of an acid. This approach avoided the use of the highly toxic cyanogen bromide.

Experimental Protocol: Synthesis of this compound via Cyanamide

-

Reactants: o-Phenylenediamine, Cyanamide, Protonic Acid (e.g., HCl), Solvent (e.g., water), Strong Base (e.g., NaOH).

-

Procedure: o-Phenylenediamine is reacted with cyanamide in the presence of a protonic acid in a suitable solvent at elevated temperatures (90-160°C). After the reaction is complete, the mixture is treated with a strong base to neutralize the acid and precipitate the this compound product. The crude product is then collected by filtration and purified by recrystallization.

Evolution of Biological Activity: The Rise of Anthelmintics

The initial explorations into the biological properties of this compound derivatives led to a groundbreaking discovery: their potent anthelmintic activity. This finding revolutionized the treatment of parasitic worm infections in both veterinary and human medicine.

The core mechanism of action for many benzimidazole anthelmintics involves the disruption of microtubule formation in the parasitic worms. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which are essential for cellular processes such as cell division, motility, and nutrient absorption. This disruption ultimately leads to the paralysis and death of the parasite.

Signaling Pathway of Benzimidazole Anthelmintics

Caption: Mechanism of action of benzimidazole anthelmintics targeting β-tubulin.

Modern Synthetic Approaches and Broadening Therapeutic Horizons

While the classical syntheses remain historically important, modern organic chemistry has introduced a plethora of more efficient, safer, and versatile methods for the preparation of this compound derivatives. These include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions. These advancements have enabled the rapid generation of large libraries of this compound analogs for high-throughput screening and drug discovery programs.

The continued exploration of this scaffold has unveiled a wide array of biological activities beyond its anthelmintic properties.

Table 1: Overview of Biological Activities of this compound Derivatives

| Biological Activity | Target/Mechanism of Action (Example) | Representative Compounds/Derivatives |

| Anthelmintic | Inhibition of β-tubulin polymerization | Albendazole, Mebendazole, Fenbendazole |

| Anticancer | Tubulin polymerization inhibition, Kinase inhibition (e.g., VEGFR-2) | Various substituted 2-aminobenzimidazoles |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Substituted this compound derivatives |

| Antimicrobial | Inhibition of bacterial cell division, Antifungal activity | Various halogenated and substituted analogs |

| Antiviral | Inhibition of viral replication | Certain N-substituted 2-aminobenzimidazoles |

Conclusion and Future Perspectives

From its humble beginnings in the late 19th and early 20th centuries, the this compound scaffold has evolved into a privileged structure in medicinal chemistry. Its rich history is a testament to the power of synthetic chemistry in driving biological discovery. The initial discovery of its anthelmintic properties has had a profound impact on global health. Today, with the advent of modern synthetic techniques and a deeper understanding of its diverse biological targets, the this compound core continues to be a fertile ground for the development of novel therapeutics for a wide range of diseases. Future research will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of this versatile scaffold to address emerging health challenges.

Tautomerism in 2-Aminobenzimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminobenzimidazole (B67599) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to a fascinating chemical phenomenon known as tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium in this compound derivatives, focusing on the quantitative analysis, experimental determination, and biological relevance of the coexisting tautomeric forms. A key area of focus is the role of tautomerism in the inhibition of Protein Kinase CK1 Delta (CK1δ), a significant target in neurodegenerative diseases and cancer.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two or more interconvertible isomers, known as tautomers, exist in a dynamic equilibrium. In the case of this compound, the principal tautomeric equilibrium is between the amino and imino forms, arising from the migration of a proton.

-

Amino Tautomer: The exocyclic nitrogen atom is an amino group (-NH2), and the proton is located on one of the imidazole (B134444) ring nitrogen atoms.

-

Imino Tautomer: The exocyclic nitrogen atom is an imino group (=NH), and both imidazole ring nitrogen atoms are protonated.

The position of this equilibrium is a delicate balance influenced by several factors, including the electronic nature of substituents on the benzimidazole (B57391) ring, the solvent polarity and hydrogen-bonding capability, temperature, and pH. Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium can be quantitatively described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The acid dissociation constant (pKa) of the tautomers also provides crucial information about their behavior in biological systems.

Table 1: Physicochemical Data for this compound Tautomers

| Parameter | Value | Conditions | Reference |

| pKa | 7.18 | Aqueous solution | [1](--INVALID-LINK--) |

| Tautomeric Equilibrium Constant (KT) | Solvent and substituent dependent | See discussion below | [2][3] |

| UV-Vis λmax (Ethanol) | 283 nm, 243 nm, 212 nm | Ethanol | [4](--INVALID-LINK--) |

| UV-Vis λmax (Water) | 280 nm, 244 nm, 204 nm | Water | [4](--INVALID-LINK--) |

Note: The determination of a precise KT value for the parent this compound is challenging due to the rapid interconversion and potential for aggregation. However, computational studies and analysis of substituted derivatives provide insights into the factors governing the equilibrium. Generally, in polar solvents, the amino form is considered to be the major tautomer.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. Variable temperature (VT) NMR experiments can be particularly insightful for resolving individual tautomers by slowing down the rate of interconversion.

Protocol for 1H NMR Analysis of this compound Tautomerism:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or a mixture) to a final concentration of approximately 10-20 mM.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition (Room Temperature):

-

Acquire a standard 1H NMR spectrum at 298 K.

-

Observe the chemical shifts and line broadening of the N-H and aromatic protons. Averaged signals may indicate rapid tautomeric exchange.

-

-

Variable Temperature (VT) NMR:

-

Cool the sample in the NMR probe in a stepwise manner (e.g., in 10 K increments) from 298 K down to the solvent's freezing point (e.g., 200 K for CDCl3).

-

Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

-

Monitor the spectra for the decoalescence of averaged signals into distinct sets of peaks corresponding to the individual tautomers.

-

-

Data Analysis:

-

At a temperature where the exchange is slow and distinct signals for each tautomer are observed, carefully integrate the signals corresponding to each tautomer.

-

Calculate the tautomeric ratio (and thus KT) from the integration values of well-resolved, non-overlapping peaks.

-

The free energy of activation (ΔG‡) for the tautomeric interconversion can be calculated from the coalescence temperature.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by exploiting the different absorption spectra of the tautomers.

Protocol for UV-Vis Spectrophotometric Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile, or water) at a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration for absorbance measurements (typically in the range of 0.1-1.0 absorbance units).

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

To study the effect of pH, prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) and record the spectrum in each buffer.

-

-

Data Analysis:

-

Identify the isosbestic points in the pH-dependent spectra, which indicate the presence of a two-component equilibrium.

-

Deconvolute the overlapping absorption bands corresponding to each tautomer using appropriate software. The relative areas of the deconvoluted peaks can be used to estimate the tautomeric ratio.

-

The pKa values can be determined by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

-

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Workflow for Computational Analysis of this compound Tautomerism:

Computational Workflow for Tautomer Analysis

-

Structure Generation: Create 3D models of the amino and imino tautomers of the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Conduct frequency calculations on the optimized structures to verify that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations using a larger basis set or a more advanced computational method.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to calculate the energies of the tautomers in the desired solvent.

-

Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each tautomer in the solvent of interest. The relative free energy (ΔG) can be used to determine the tautomeric equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

-

Spectral Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental results.

Biological Relevance: Inhibition of Protein Kinase CK1 Delta

The tautomeric state of this compound derivatives can significantly impact their biological activity. A pertinent example is their role as inhibitors of Protein Kinase CK1 Delta (CK1δ), a serine/threonine kinase implicated in various cellular processes, and a therapeutic target for neurodegenerative diseases and cancer.

The Wnt/β-catenin signaling pathway is one of the key pathways regulated by CK1δ. Dysregulation of this pathway is associated with numerous cancers. This compound derivatives can act as ATP-competitive inhibitors of CK1δ, thereby modulating this pathway.

CK1δ Signaling Pathway and Inhibition

The specific tautomeric form of the this compound inhibitor that preferentially binds to the ATP-binding pocket of CK1δ can have a profound effect on its inhibitory potency. The hydrogen bonding patterns and overall shape complementarity are dictated by the tautomeric state. For instance, the amino tautomer may present a different set of hydrogen bond donors and acceptors compared to the imino tautomer, leading to altered binding affinity and selectivity. Therefore, designing derivatives that favor the more active tautomer is a key strategy in drug development.

Conclusion

The tautomerism of this compound derivatives is a critical consideration for researchers in medicinal chemistry and drug development. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to quantitatively assess the tautomeric populations are essential for the rational design of potent and selective therapeutic agents. The interplay between tautomeric forms and their differential interactions with biological targets, such as Protein Kinase CK1δ, highlights the importance of this fundamental chemical principle in the development of novel therapeutics. The integrated use of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for elucidating and harnessing the complexities of tautomerism in drug discovery.

References

Unveiling the Solid-State Architecture of 2-Aminobenzimidazole: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-aminobenzimidazole (B67599), a crucial scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols for its synthesis and crystallization, presents a thorough examination of its three-dimensional structure, and explores its interactions with key biological signaling pathways.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a foundational dataset for computational modeling and structure-activity relationship (SAR) studies. A search of the Cambridge Crystallographic Data Centre (CCDC) using the identifier 137482 provides access to the full crystallographic information file (CIF).

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P na2₁ |

| a (Å) | 14.893(3) |

| b (Å) | 5.688(2) |

| c (Å) | 7.579(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 642.4(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.376 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 280 |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide.[1]

Materials:

-

o-Phenylenediamine

-

Cyanogen bromide

-

Aqueous solvent

-

Sodium carbonate (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

An aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide is prepared.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is neutralized with a solution of sodium carbonate.

-

The precipitated crude product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained using the slow evaporation method.[2][3]

Materials:

-

Purified this compound

-

A suitable solvent in which the compound is moderately soluble (e.g., ethanol, methanol, or a mixture of solvents).

Procedure:

-

A saturated solution of purified this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

The solution is filtered to remove any insoluble impurities.

-

The clear, saturated solution is transferred to a clean crystallization dish or beaker.

-

The container is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

The setup is placed in a vibration-free environment at a constant, controlled temperature.

-

Over a period of several days to weeks, single crystals of this compound will form as the solvent slowly evaporates.

Experimental and Logical Workflows

Biological Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways implicated in various diseases, highlighting their potential as therapeutic agents.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer and other diseases. Certain this compound derivatives have been identified as inhibitors of VEGFR-2 signaling.[4]

NOD1 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens. Some this compound derivatives have been found to selectively inhibit NOD1 signaling, suggesting their potential as anti-inflammatory agents.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Slow Evaporation Method [people.chem.umass.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 2-Aminobenzimidazole Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot synthesis of 2-aminobenzimidazole (B67599) derivatives. The methodologies outlined are collated from established scientific literature, offering reliable and reproducible procedures for the synthesis of this important class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.

Introduction

2-Aminobenzimidazoles are a fundamental structural motif found in a wide array of pharmacologically active compounds. Their derivatives are known to exhibit diverse biological activities, including antihelmintic, antihistaminic, and antiviral properties. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis protocols offer a streamlined and efficient alternative, minimizing purification steps and improving atom economy. This application note details a robust copper-catalyzed one-pot synthesis and a visible light-mediated approach, providing researchers with versatile options for their synthetic needs.

Data Presentation: Comparison of One-Pot Synthesis Protocols

The following table summarizes quantitative data from various one-pot synthesis methodologies for this compound derivatives, allowing for easy comparison of reaction conditions and yields.

| Entry | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | o-Phenylenediamine (B120857), Phenyl isothiocyanate | CuSO₄·5H₂O, NaOAc | DMSO | 120 | 12 | N-Phenyl-1H-benzo[d]imidazol-2-amine | 99 | [1] |

| 2 | o-Phenylenediamine, Trichloroacetonitrile | Copper (II) acetate (B1210297) | THF | Room Temp | 12 | This compound | Good | [2] |

| 3 | o-Phenylenediamine, Cyanogen bromide | - | Aqueous | Not Specified | Not Specified | This compound | Good | [3] |

| 4 | N-tosyl o-phenylenediamine, 4-chlorophenyl isothiocyanate | Visible light (photocatalyst-free) | aq. CH₃CN | Ambient | 12 | N-(4-chlorophenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine | 92 | [4] |

| 5 | o-Haloanilines, Carbodiimides | Copper(I) catalyst, tert-butoxide | Not Specified | Not Specified | Not Specified | This compound derivatives | Good to Excellent | [5] |

| 6 | Cyclohexanone, Guanidine | NBS, Oxone, PTSA | Not Specified | Not Specified | Not Specified | This compound | 95 | |

| 7 | o-Phenylenediamine, Benzaldehyde | NH₄Br | Ethanol | Room Temp | 2 | 2-Phenyl-1H-benzo[d]imidazole | 88 | |

| 8 | o-Phenylenediamine, Ammonium thiocyanate | NH₄Cl | Solvent-free | 140 | 1-3 | This compound | Not Specified |

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of N-Aryl-2-aminobenzimidazoles

This protocol is adapted from a copper-promoted domino C-N cross-coupling reaction.

Materials:

-

Substituted o-phenylenediamine

-

Aryl isothiocyanate

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium acetate (NaOAc)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the substituted o-phenylenediamine (1 mmol), aryl isothiocyanate (1.2 mmol), CuSO₄·5H₂O (10 mol%), and NaOAc (1 equiv).

-

Add DMSO (2 mL) to the flask.

-

Stir the reaction mixture at 120 °C for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-aminobenzimidazole.

Protocol 2: Visible Light-Mediated One-Pot Synthesis of N-Substituted 2-Aminobenzimidazoles

This protocol outlines a photocatalyst-free, visible light-mediated synthesis.

Materials:

-

o-Phenylenediamine (1 equiv)

-

Protecting agent (e.g., tosyl chloride, 1.1 equiv)

-

Base (e.g., triethylamine, 2.2 equiv)

-

Isothiocyanate (1.1 equiv)

-

Aqueous acetonitrile (B52724) (CH₃CN/H₂O)

-

Visible light source (e.g., blue LED lamp)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

N-Substitution: In a Schlenk tube, dissolve the o-phenylenediamine in aqueous acetonitrile. Add the base, followed by the protecting agent. Stir the mixture at room temperature for the time required to complete the N-substitution (monitor by TLC).

-

Thiourea (B124793) Formation: To the same reaction vessel, add the isothiocyanate and continue stirring at room temperature until the formation of the thiourea intermediate is complete (monitor by TLC).

-

Cyclodesulfurization: Irradiate the reaction mixture with a visible light source at ambient temperature for 12 hours. Ensure the flask is open to the air.

-

After the reaction is complete, perform an aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the pure N-substituted this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described one-pot synthesis protocols.

Caption: Workflow for the copper-catalyzed synthesis of 2-aminobenzimidazoles.

Caption: Workflow for the visible light-mediated synthesis of 2-aminobenzimidazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine this compound Derivatives from o-Phenylenediamine and Trichloroacetonitrile | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Copper-Catalyzed Synthesis of 2-Aminobenzimidazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole (B67599) scaffold is a privileged pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. Its versatile structure allows for interactions with various biological targets, making it a cornerstone in medicinal chemistry and drug discovery. Copper-catalyzed synthetic methodologies have emerged as a powerful and cost-effective approach for the construction of this important heterocyclic motif. These methods offer significant advantages over traditional synthetic routes, including milder reaction conditions, broader substrate scope, and often higher yields.

This document provides detailed application notes and experimental protocols for several key copper-catalyzed methods for the synthesis of 2-aminobenzimidazoles.

Application Notes

The copper-catalyzed formation of 2-aminobenzimidazoles typically involves the construction of the guanidine (B92328) moiety followed by or concurrent with an intramolecular C-N bond formation. The choice of starting materials dictates the specific catalytic system and reaction conditions. Common strategies include the coupling of o-phenylenediamines with various nitrogen-containing reagents such as cyanamides, carbodiimides, or guanidines, as well as intramolecular cyclization of pre-functionalized aryl precursors.

Copper catalysts, being more economical and less toxic than their palladium or rhodium counterparts, present an attractive alternative for large-scale synthesis.[1] The reactions can be performed using various copper sources, including simple salts like CuI, CuBr, CuCl, CuSO₄·5H₂O, and Cu(OAc)₂, as well as copper oxide nanoparticles.[1][2] The selection of ligands, bases, and solvents is crucial for optimizing the reaction efficiency and yield.

Key Advantages of Copper-Catalyzed Methods:

-

Cost-Effectiveness: Copper is an abundant and inexpensive metal.[1]

-

Versatility: A wide range of starting materials can be employed, allowing for the synthesis of diverse libraries of 2-aminobenzimidazoles.[3]

-

Efficiency: Many protocols are one-pot procedures, reducing the number of synthetic steps and purification stages.

-

Favorable Reaction Conditions: Many copper-catalyzed reactions proceed under relatively mild conditions.

Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the copper-catalyzed synthesis of 2-aminobenzimidazoles, highlighting the key stages from starting materials to the final purified product.

Caption: General workflow for copper-catalyzed this compound synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for different copper-catalyzed methods for the synthesis of 2-aminobenzimidazoles.

Table 1: Domino C-N Cross-Coupling of 2-Bromoaniline (B46623) and Thiourea (B124793)

| Entry | Copper Salt (mol%) | Ligand (mol%) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (20) | 1,10-Phenanthroline (B135089) (20) | K₂CO₃ (2) | - | 120 | 18 | 96 |

| 2 | CuI (20) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | - | 120 | 18 | 95 |

| 3 | CuBr (20) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | - | 120 | 18 | 94 |

| 4 | CuCl (20) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | - | 120 | 18 | 93 |

| 5 | Cu(OAc)₂·H₂O (20) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | - | 120 | 18 | 95 |

Table 2: Intramolecular Cyclization of o-Bromoarylguanidines

| Entry | Copper Catalyst (mol%) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |